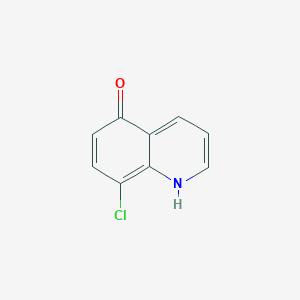

8-Chloroquinolin-5-ol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

8-Chloroquinolin-5-ol, also known as Cloxyquin, is a monohalogenated 8-hydroxyquinoline with activity against bacteria, fungi, and protozoa . It is reported to have activity against Mycobacterium tuberculosis, including strains that show resistance to common first-line antibacterial agents .

Synthesis Analysis

The synthesis of 8-Chloroquinolin-5-ol has been investigated through various methods. One approach involves the esterification of 5-chloro-8-hydroxyquinoline with different acylating counterparts. Among the various catalysts used, N,N-dimethylpyridin-4-amine (DMAP) in the presence of N,N′-dicyclohexyl carbodiimide (DCC) displayed a plausible synthetic approach through the application of Steglich esterification reaction for the synthesis of 5-chloroquinolin-8-yl-benzoates . Another method involves the preparation of 5-chloro-8-hydroxyquinoline from raw material components including 4-chloroonitrophenol, 4-chloroortho-aminophenol, glycerol, and concentrated sulfuric acid .

Molecular Structure Analysis

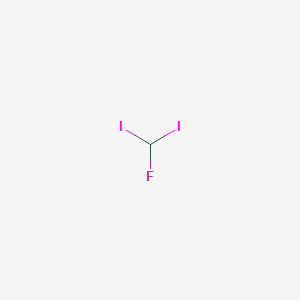

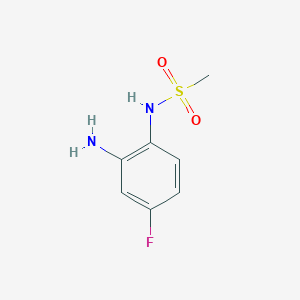

The molecular formula of 8-Chloroquinolin-5-ol is C9H6ClNO . The molecular weight is 179.60 g/mol . The structure of 8-Chloroquinolin-5-ol can be viewed using Java or Javascript .

Chemical Reactions Analysis

The interaction of 8-Chloroquinolin-5-ol with other molecules has been studied. The plots of F0/F versus cloxyquin concentrations were perfectly fitted with a linear model of the Stern–Volmer equation (r2 > 0.99), suggesting a single mechanism involved in the BSA–cloxyquin interaction .

Physical And Chemical Properties Analysis

The physical and chemical properties of 8-Chloroquinolin-5-ol include a molecular weight of 179.60 g/mol , a boiling point of 348.7±22.0 °C , and a density of 1.412±0.06 g/cm3 . The compound has a pKa of 8.25±0.40 .

Aplicaciones Científicas De Investigación

Activation of Potassium Channels

Cloxyquin is an activator of the two-pore domain potassium channel TRESK . TRESK is a two-pore domain potassium channel, and loss of function mutations have been linked to typical migraine with aura . Due to TRESK’s expression pattern and role in neuronal excitability, it represents a promising therapeutic target .

Migraine Prophylactics

The strategy of using Cloxyquin as an activator of TRESK will be used to screen larger compound libraries with the aim of identifying novel chemical series which may be developed into new migraine prophylactics .

Esterification of Organic Molecules

Cloxyquin offers a critical process for chemical modifications through esterification of organic molecules . Among the various methodologies, Steglich conditions gave easiest and mild pathways .

Synthesis of 5-chloroquinolin-8-yl-benzoates

O-Acylation of 5-chloro-8-hydroxyquinoline with different acylating counterparts has been investigated . N,N-dimethylpyridin-4-amine (DMAP) in the presence of N,N′-dicyclohexyl carbodiimide (DCC) displayed a plausible synthetic approach through the application of Steglich esterification reaction for the synthesis of 5-chloroquinolin-8-yl-benzoates .

Antioxidant Applications

5-chloro-8-hydroxy quinoline and its derivatives bearing various substituents were investigated for their antioxidant activity by 2,2-diphenyl-1-picrylhydrazyl (DPPH) method . The findings revealed that the derivatives act as imminent candidates to be further developed as antioxidant agents .

Drug Synthesis and Biological Assays

Cloxyquin is a versatile chemical compound used in scientific research. Its unique properties make it an ideal candidate for drug synthesis and biological assays, enabling advancements in various fields like pharmaceuticals and biotechnology.

Safety and Hazards

8-Chloroquinolin-5-ol is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing mist, gas, or vapors, avoid contact with skin and eyes, and use personal protective equipment .

Direcciones Futuras

Mecanismo De Acción

Target of Action

8-Chloroquinolin-5-ol, also known as Cloxyquin, primarily targets the two-pore domain potassium channel TRESK . This channel plays a crucial role in neuronal excitability, and its dysfunction has been linked to conditions such as migraine with aura .

Mode of Action

Cloxyquin acts as an activator of the TRESK channel . It has been shown to increase the outward current in whole cell patch electrophysiology experiments, suggesting that it enhances the activity of the TRESK channel .

Biochemical Pathways

The activation of the TRESK channel by Cloxyquin can influence neuronal excitability, potentially affecting various biochemical pathways related to neuronal signaling . .

Pharmacokinetics

Information on the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of Cloxyquin is limited. It is known that when applied topically, the absorption is rapid and extensive, especially when the skin is covered with an occlusive dressing or if the medication is applied to extensive or eroded areas of the skin .

Result of Action

The activation of the TRESK channel by Cloxyquin can modulate neuronal excitability . This modulation can potentially alleviate conditions related to abnormal neuronal excitability, such as migraines .

Action Environment

The efficacy and stability of Cloxyquin can be influenced by various environmental factors. For instance, the extent of absorption can be affected by the condition of the skin where the compound is applied . .

Propiedades

IUPAC Name |

8-chloroquinolin-5-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6ClNO/c10-7-3-4-8(12)6-2-1-5-11-9(6)7/h1-5,12H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGZBUFQPQHITMV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC(=C2N=C1)Cl)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6ClNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90576300 |

Source

|

| Record name | 8-Chloroquinolin-5(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90576300 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.60 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

8-Chloroquinolin-5-ol | |

CAS RN |

16026-85-0 |

Source

|

| Record name | 8-Chloroquinolin-5(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90576300 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-Methyl-7,8-dihydro-[1,3]dioxolo[4,5-g]isoquinoline](/img/structure/B176426.png)

![Benzyl[(4-methoxyphenyl)methyl]amine](/img/structure/B176431.png)